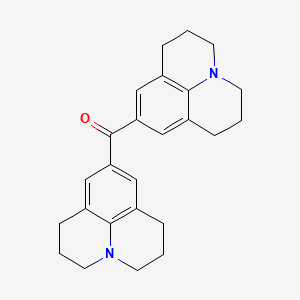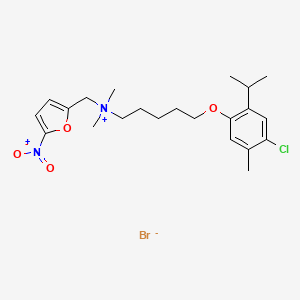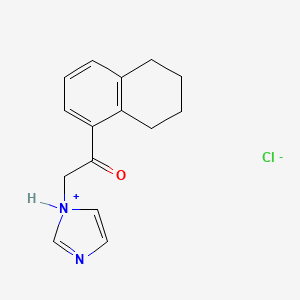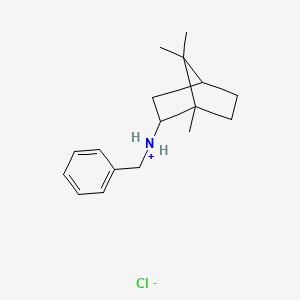
Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methanone: is a complex organic compound with the molecular formula C25H28N2O . It is known for its unique structure, which includes two tetrahydrobenzoquinolizine units connected by a methanone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methanone typically involves the reaction of 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine with a suitable methanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Bis-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanone group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while reduction could produce tetrahydroquinolizine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, bis-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery .
Industry: In industry, bis-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methanone may be used in the production of specialty chemicals and materials. Its properties could be exploited in the development of new polymers or as a component in advanced materials .
Wirkmechanismus
The mechanism of action of bis-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Julolidine: A structurally related compound with similar chemical properties.
8-Hydroxyjulolidine: Another related compound with hydroxyl functional groups.
9-(2-Carboxy-2-cyanovinyl)julolidine: A derivative with additional functional groups that modify its reactivity.
Uniqueness: Bis-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methanone is unique due to its dual tetrahydrobenzoquinolizine units connected by a methanone group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
26050-81-7 |
|---|---|
Molekularformel |
C25H28N2O |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
bis(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)methanone |
InChI |
InChI=1S/C25H28N2O/c28-25(21-13-17-5-1-9-26-10-2-6-18(14-21)23(17)26)22-15-19-7-3-11-27-12-4-8-20(16-22)24(19)27/h13-16H,1-12H2 |
InChI-Schlüssel |
UHTVJEXRPQDUCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C(=O)C4=CC5=C6C(=C4)CCCN6CCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13761379.png)
![3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide](/img/structure/B13761386.png)
